molecular formula C15H10ClF3O3 B6411545 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261981-26-3

4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411545
CAS RN: 1261981-26-3
M. Wt: 330.68 g/mol
InChI Key: SQXOFVAWHGHFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (4-Cl-3-MTPB) is a compound of the phenyl benzoic acid family, which has been widely used in scientific research. It is a white crystalline powder, with a molecular weight of 326.5 g/mol and a melting point of 118-120°C. 4-Cl-3-MTPB has a wide range of applications, including being used as a reagent in organic synthesis, a catalyst for polymers, and a precursor for synthesizing other compounds. It has also been used in the preparation of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant in the food industry.

Scientific Research Applications

4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for polymers, and as a precursor for synthesizing other compounds. It has also been used in the preparation of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant in the food industry. Additionally, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in the study of the structure-activity relationship of compounds, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In particular, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of glutathione-S-transferase, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% are not fully understood. However, the compound has been shown to have an inhibitory effect on cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of glutathione-S-transferase, which is involved in the metabolism of drugs and other compounds. Furthermore, 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is that it is a highly selective reagent, producing only one product in the reaction. Additionally, the reaction is simple and economical. One limitation of using 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is that the compound is not soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound is relatively unstable, making it difficult to store for long periods of time.

Future Directions

There are many potential future directions for the use of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in scientific research. For example, further research could be conducted to explore the mechanism of action of the compound and its effects on other enzymes. Additionally, research could be conducted to explore the compound’s potential applications in the pharmaceutical and food industries. Furthermore, research could be conducted to explore the compound’s potential as an antioxidant and its effects on human health. Finally, research could be conducted to explore the compound’s potential as a corrosion inhibitor and its effects on the environment.

Synthesis Methods

The synthesis of 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be accomplished by several methods. The most common method is the reaction of 4-chloro-2-methoxy-3-trifluoromethylbenzoic acid (3-MTPB) with chlorine gas. The reaction is conducted at room temperature and is highly selective, producing 4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as the only product. In addition, the reaction is simple and economical. Other methods of synthesis include the reaction of 3-MTPB with chlorosulfonic acid, the reaction of 3-MTPB with phosphorus oxychloride, and the reaction of 3-MTPB with phosphorus trichloride.

properties

IUPAC Name

4-chloro-2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-2-8(6-12(13)15(17,18)19)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXOFVAWHGHFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692174
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261981-26-3
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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